molecular formula C6H15ClN2O3S B13084742 (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl

(R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl

Cat. No.: B13084742
M. Wt: 230.71 g/mol
InChI Key: ZTEKNFFKDJJNMF-FYZOBXCZSA-N
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Description

®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring and a methanesulfonamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride
  • ®-Morpholin-3-ylmethanol hydrochloride
  • ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione

Uniqueness

Compared to these similar compounds, ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is unique due to its specific combination of the morpholine ring and methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H15ClN2O3S

Molecular Weight

230.71 g/mol

IUPAC Name

N-[[(3R)-morpholin-3-yl]methyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

ZTEKNFFKDJJNMF-FYZOBXCZSA-N

Isomeric SMILES

CS(=O)(=O)NC[C@@H]1COCCN1.Cl

Canonical SMILES

CS(=O)(=O)NCC1COCCN1.Cl

Origin of Product

United States

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